The compound is cataloged under CAS number 1881331-20-9 and has been referenced in various chemical databases and research articles. It falls under the category of piperidine derivatives, which are known for their applications in medicinal chemistry, particularly in the development of psychoactive drugs and other therapeutic agents .
The synthesis of 2,2,2-Trifluoro-1-(piperidin-3-yl)ethanamine dihydrochloride can be achieved through several methods. A common synthetic route involves the reaction of piperidine with trifluoroacetaldehyde or its derivatives under controlled conditions.
This synthesis method allows for the selective formation of the desired compound while minimizing side reactions .
The molecular structure of 2,2,2-Trifluoro-1-(piperidin-3-yl)ethanamine dihydrochloride features a piperidine ring attached to a trifluoromethylated ethanamine backbone.
The structure can be represented using SMILES notation as Cl.Cl.NC(C1CCCNC1)C(F)(F)F
, indicating the connectivity and functional groups present in the molecule .
The chemical reactivity of 2,2,2-Trifluoro-1-(piperidin-3-yl)ethanamine dihydrochloride includes various nucleophilic substitution reactions due to the presence of the amine group.
These reactions are critical for modifying the compound's structure for various applications in medicinal chemistry .
The mechanism of action for 2,2,2-Trifluoro-1-(piperidin-3-yl)ethanamine dihydrochloride is not fully elucidated but is believed to involve interactions with neurotransmitter systems in the brain.
Further studies are necessary to clarify its precise mechanism and therapeutic potential .
These properties are essential for determining the suitability of this compound in various applications .
The applications of 2,2,2-Trifluoro-1-(piperidin-3-yl)ethanamine dihydrochloride span several fields:
The unique properties imparted by the trifluoromethyl group make this compound a valuable tool in medicinal chemistry and drug discovery .
CAS No.:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.: 990-73-8